molecular formula C18H17OSb B12509336 Triphenylstibanylium hydroxide

Triphenylstibanylium hydroxide

Cat. No.: B12509336
M. Wt: 371.1 g/mol
InChI Key: VQHGBUONHCQZJM-UHFFFAOYSA-M
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Description

Triphenylstibanylium hydroxide is an organoantimony compound with the chemical formula (C₆H₅)₃SbOH This compound is part of a broader class of organometallic compounds that contain antimony atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:

Sb(C₆H₅)₃+H₂O₂(C₆H₅)₃SbOH+H₂O\text{Sb(C₆H₅)₃} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₃SbOH} + \text{H₂O} Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O

This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triphenylstibanylium hydroxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced back to triphenylstibine under appropriate conditions.

    Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for halide substitution.

Major Products

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Triphenylstibine.

    Substitution: Triphenylstibanylium halides or alkoxides.

Scientific Research Applications

Triphenylstibanylium hydroxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin hydroxide: An organotin compound with similar structural features but different chemical properties and applications.

    Triphenylphosphine oxide: An organophosphorus compound with analogous structural characteristics but distinct reactivity and uses.

Uniqueness

Triphenylstibanylium hydroxide is unique due to the presence of antimony, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H17OSb

Molecular Weight

371.1 g/mol

IUPAC Name

triphenylstibanium;hydroxide

InChI

InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1

InChI Key

VQHGBUONHCQZJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-]

Origin of Product

United States

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